molecular formula C6H7ClIN3 B8555783 4-Chloro-6-ethyl-5-iodo-pyrimidin-2-ylamine

4-Chloro-6-ethyl-5-iodo-pyrimidin-2-ylamine

Cat. No.: B8555783
M. Wt: 283.50 g/mol
InChI Key: FLDXGQLPJWAWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-ethyl-5-iodo-pyrimidin-2-ylamine is a useful research compound. Its molecular formula is C6H7ClIN3 and its molecular weight is 283.50 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H7ClIN3

Molecular Weight

283.50 g/mol

IUPAC Name

4-chloro-6-ethyl-5-iodopyrimidin-2-amine

InChI

InChI=1S/C6H7ClIN3/c1-2-3-4(8)5(7)11-6(9)10-3/h2H2,1H3,(H2,9,10,11)

InChI Key

FLDXGQLPJWAWDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)Cl)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

25.0 g (159 mmol) 4-Chloro-6-ethyl-pyrimidin-2-ylamine in 1.0 L acetic acid is cooled to 0° C. and 36.0 g (159 mmol) NIS is added in one portion. The reaction mixture is stirred at RT until conversion of the starting material is completed (18 h). An aqueous solution of 5% Na2S2O3 and 10% NaHCO3 is added until the mixture decolorizes. The formed precipitate is filtered off, taken up with water and the suspension stirred at RT for 60 minutes. The product is filtered off, washed with diethyl ether and dried in vacuo at 40° C. Yield: 40.3 g (90%). 1H NMR (DMSO-d6) δ: 7.2 (s, 2H), 2.7 (quart., 2H), 1.1 (tripl., 3H). HPLC-MS: tR=1.62 min , (M+H)+=284.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound is synthesized according to general procedure GP1 starting from 2.5 g (16 mmol) 4-chloro-6-ethyl-pyrimidin-2-ylamine and 3.7 g (16 mmol) NIS. Yield after precipitation from the reaction mixture: 3.83 g (85%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two

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